Propapyriogenin A2

描述

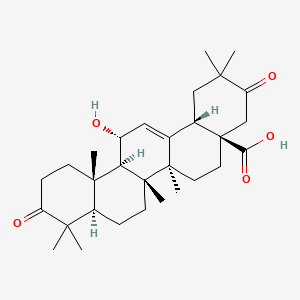

Structure

3D Structure

属性

CAS 编号 |

72933-74-5 |

|---|---|

分子式 |

C30H44O5 |

分子量 |

484.7 g/mol |

IUPAC 名称 |

(4aR,6aR,6aS,6bR,8aR,12aS,13R,14bS)-13-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H44O5/c1-25(2)15-18-17-14-19(31)23-27(5)10-9-21(32)26(3,4)20(27)8-11-29(23,7)28(17,6)12-13-30(18,24(34)35)16-22(25)33/h14,18-20,23,31H,8-13,15-16H2,1-7H3,(H,34,35)/t18-,19+,20-,23+,27-,28+,29+,30+/m0/s1 |

InChI 键 |

LJMPUEBWSQXCRU-LJHQDYJOSA-N |

SMILES |

CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |

手性 SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@@H](C=C4[C@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C(=O)O)C)O)C)(C)C |

规范 SMILES |

CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |

产品来源 |

United States |

Occurrence and Isolation Methodologies of Propapyriogenin A2

Botanical Sources and Distribution Profiles

Propapyriogenin A2 has been identified in several plant species, highlighting its presence within the broader spectrum of plant secondary metabolites.

Crataegus pinnatifida, commonly known as Chinese hawthorn, is a plant species extensively studied for its rich phytochemical profile, which includes flavonoids, triterpenoids, steroids, and organic acids mdpi.com. While Crataegus pinnatifida fruits are traditionally used for various medicinal purposes and are known to contain numerous triterpenoids, specific reports detailing the direct isolation of this compound from this species were not found in the provided search results. Research on C. pinnatifida has primarily focused on the isolation and characterization of flavonoids and polysaccharides mdpi.comnih.govnih.gov.

This compound has been identified as one of the secondary metabolites present in Dillenia suffruticosa researchgate.net. This tropical shrub, native to Southeast Asia, is recognized for its diverse chemical constituents, including triterpenes, steroids, and flavonoids socfindoconservation.co.id. Studies investigating the phytochemical composition of Dillenia suffruticosa have identified this compound alongside other compounds, such as bayogenin (B190646) and crataegolic acid, as part of its complex extract profile researchgate.net.

While Dillenia suffruticosa is utilized in traditional medicine for various applications, including wound healing and fever reduction socfindoconservation.co.id, the specific presence of this compound as a co-occurring substance within documented traditional preparations is not explicitly detailed in the reviewed literature. The identification of this compound within the plant matrix of D. suffruticosa researchgate.net suggests its potential contribution to the bioactivity of extracts used traditionally, but further research would be needed to confirm its role in specific traditional formulations.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of natural products like this compound typically involve a series of chromatographic techniques, leveraging differences in polarity, size, and affinity.

The initial step in isolating this compound from plant material involves solvent extraction. This process aims to solubilize and extract the target compounds from the plant matrix. Various organic solvents, chosen based on the polarity of the target compounds, are commonly employed. For triterpenoids, solvents of intermediate to non-polar characteristics, such as ethanol, methanol (B129727), ethyl acetate, dichloromethane, and hexane, are frequently utilized psu.edumdpi.comorganomation.com. Accelerated Solvent Extraction (ASE) and traditional methods like maceration, percolation, and Soxhlet extraction are standard protocols psu.eduorganomation.comresearchgate.net. The selection of solvents and extraction parameters (temperature, time, solvent-to-sample ratio) is crucial for maximizing the yield and preserving the integrity of the extracted compounds organomation.comresearchgate.net.

Following solvent extraction, crude plant extracts are subjected to chromatographic techniques for separation and purification. Column chromatography (CC) is a cornerstone technique for isolating phytoconstituents. This method typically employs a stationary phase, most commonly silica (B1680970) gel or alumina, packed into a column, and a mobile phase, which is a solvent or a mixture of solvents. The separation occurs based on the differential adsorption and elution of compounds as they pass through the stationary phase edubirdie.comjsmcentral.org.

For this compound, common applications of column chromatography involve using silica gel as the stationary phase with mobile phase gradients, often starting with non-polar solvents and gradually increasing polarity (e.g., mixtures of hexane, ethyl acetate, or dichloromethane) edubirdie.comiscientific.org. Gel filtration chromatography, using media such as Sephadex LH-20, is also employed for further purification, particularly for separating compounds based on size iscientific.org. Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) can be utilized for fine purification and achieving high purity levels of isolated compounds nih.govedubirdie.comjsmcentral.org.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling

High-Resolution Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone technique for the comprehensive profiling and identification of natural products, including complex molecules like this compound. This advanced analytical approach allows for the separation, detection, and structural elucidation of compounds within intricate biological matrices, such as plant extracts. This compound, a triterpenoid (B12794562) with the molecular formula C30H44O5 and an exact mass of approximately 484.31887 Da naturalproducts.netnih.gov, has been successfully identified and characterized using various LC-MS/MS platforms.

The application of LC-MS/MS in profiling this compound often involves employing reversed-phase liquid chromatography (RPLC) with C18 stationary phases, which are effective for separating moderately polar to nonpolar compounds frontiersin.orgwoodj.org. Analyses are frequently conducted in positive ion mode, leveraging electrospray ionization (ESI) to generate protonated or adduct ions that are then subjected to fragmentation for structural confirmation frontiersin.orgwoodj.org. High-resolution mass analyzers, such as Time-of-Flight (QTOF) or Orbitrap mass spectrometers, are particularly valuable as they provide accurate mass measurements, enabling the determination of elemental compositions and distinguishing this compound from isobaric compounds woodj.orgapsnet.orgresearchgate.net.

Advanced Research on Biological Activities and Mechanistic Insights

Anti-inflammatory Modulatory Effects

Propapyriogenin A2 has been identified as a compound exhibiting anti-inflammatory properties. However, the specific mechanisms by which it modulates inflammatory responses are still under investigation.

Specific research detailing the inhibition of prostaglandin (B15479496) biosynthesis pathways by this compound was not found within the provided search results. Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is primarily regulated by cyclooxygenase (COX) enzymes. While general mechanisms of prostaglandin antagonism by compounds like NSAIDs and corticosteroids are well-documented, direct evidence linking this compound to the inhibition of these specific pathways is absent in the reviewed literature.

This compound has been identified as an anti-inflammatory compound nih.govresearchgate.net. However, specific studies investigating its direct modulation of inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), were not found in the provided search results. Research in this area typically involves stimulating PBMCs with LPS to mimic inflammatory conditions and then assessing the effects of compounds on cytokine production or signaling pathways nih.govnih.govajol.infokoreamed.orgmdpi.com. While this compound is noted for its anti-inflammatory nature, its specific activity within such experimental setups has not been detailed in the reviewed literature.

This compound has been identified as one of the active components within the traditional Chinese medicine formula, Qingfei Paidu Decoction (QFPD) nih.govresearchgate.net. QFPD is a multi-herb formulation that gained prominence for its use in managing respiratory illnesses, including its application during the COVID-19 pandemic scienceopen.comnih.gov. The inclusion of this compound in this formulation underscores its recognized anti-inflammatory properties within the context of traditional herbal medicine nih.govresearchgate.net.

Antiproliferative and Chemopreventive Research

The potential of this compound in antiproliferative and chemopreventive research has also been explored, though findings are limited in the provided search results.

Research investigating the in vitro cytotoxicity and antiproliferative activity of this compound against specific cancer cell lines, such as murine EMT-6 or human SW480, was not found in the provided search results. While some studies have examined the antiproliferative effects of other natural compounds or derivatives in these cell lines nih.govnih.govresearchgate.netresearchgate.netbohrium.com, direct data pertaining to this compound's efficacy in these contexts is not available in the reviewed literature.

Investigations into the potential mechanisms of this compound in the intervention or treatment of hepatocellular carcinoma (HCC) were not found within the provided search results. While several studies discuss the pathogenesis and therapeutic strategies for HCC, including the involvement of various signaling pathways and molecular targets dovepress.commdpi.comfrontiersin.orgnih.gov, this compound is not mentioned in relation to these mechanisms.

Data Tables: Due to the absence of specific quantitative research findings directly attributed to this compound within the scope of the requested biological activities (Sections 4.1.1, 4.1.2, 4.2.1, and 4.2.2) in the provided search results, data tables detailing these research findings cannot be generated. The available information primarily identifies this compound as an anti-inflammatory compound within a traditional medicine formulation.

List of Compounds Mentioned:

this compound

Pulegone

Saikosaponin B2

Scoparone

alpha-Spinasterol

Wogonin

Saikosaponin D

Saikosaponin A

Agaric (Zhuling)

Oriental waterplantain tuber (Zexie)

Largehead atractylodes rhizome (Baizhu)

Cassia twig (Guizhi)

Chinese ephedra herb (Mahuang)

Semen armeniacae amarum (Xingren)

Poria cocos (Fuling)

Chinese thorowax root (Chaihu)

Baikal skullcap root (Huangqin)

Pinellinae rhizoma praeparatum (Jiangbanxia)

Common ginger rhizome (Shengjiang)

Tatarian aster root and rhizomes (Ziwan)

Common coltsfoot flower (Kuandonghua)

Blackberrglily rhizome (Shegan)

Manchurian wildginger herb (Xixin)

Common yam rhizome (Shanyao)

Immature bitter orange (Zhishi)

Wrinkled gianthyssop herb (Huoxiang)

Dried tangerine peel (Chenpi)

Baked radix glycyrrhizae (Zhigancao)

Lipopolysaccharide (LPS)

Prostaglandins

Tumor necrosis factor (TNF)-alpha

Interleukin-1 alpha (IL-1alpha)

Interleukin-1 beta (IL-1beta)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Maslinic acid derivatives

Estrogenic and Anti-osteoporotic Research

Phytoestrogenic Activity in Estrogen-Responsive Cell Models (e.g., MCF-7 breast cancer cells)

Studies investigating the estrogenic properties of natural compounds have explored the effects of Achyranthes aspera L. (A. aspera) on estrogen-responsive cell lines, with a specific focus on MCF-7 breast cancer cells. This compound has been identified as one of the key phenolic compounds present in the active methanol (B129727) (MeOH) fraction of A. aspera, which demonstrated significant estrogenic activity nih.govresearchgate.netresearchgate.netx-mol.net.

In cell proliferation assays conducted on MCF-7 cells, the MeOH fraction of A. aspera, at a concentration of 100 μg/mL, exhibited a proliferation effect (PE) of 138% and a relative proliferation effect (RPE) of 96.5%. These results were comparable to the positive control, 17β-estradiol (0.01 μM), which showed a PE of 143% and an RPE of 100% nih.govresearchgate.netresearchgate.netx-mol.net. Furthermore, the MeOH fraction was observed to upregulate crucial estrogen marker genes. Specifically, trefoil factor 1 expression was increased by 20.14–23.94 folds, and progesterone (B1679170) receptor expression was enhanced by 10.83–14.83 folds nih.govresearchgate.netresearchgate.netx-mol.net. These findings suggest that this compound, as a component of the A. aspera MeOH fraction, contributes to estrogenic activity by modulating cell proliferation and gene expression in estrogen-sensitive cellular environments like MCF-7 cells, likely through mechanisms involving estrogen receptor alpha (ERα) signaling nih.govresearchgate.netresearchgate.netx-mol.net.

Table 1: Phytoestrogenic Activity of Achyranthes aspera L. MeOH Fraction in MCF-7 Cells

| Parameter Tested | Compound/Fraction | Concentration/Condition | Result | Reference |

| Cell Proliferation (Proliferation Effect, PE) | MeOH fraction of A. aspera | 100 μg/mL | 138% | nih.govresearchgate.netresearchgate.netx-mol.net |

| Cell Proliferation (Relative PE, RPE) | MeOH fraction of A. aspera | 100 μg/mL | 96.5% | nih.govresearchgate.netresearchgate.netx-mol.net |

| Cell Proliferation (PE) | 17β-estradiol | 0.01 μM | 143% | nih.govresearchgate.netresearchgate.netx-mol.net |

| Cell Proliferation (RPE) | 17β-estradiol | 0.01 μM | 100% | nih.govresearchgate.netresearchgate.netx-mol.net |

| Gene Upregulation (Trefoil Factor 1) | MeOH fraction of A. aspera | Not specified | 20.14–23.94 folds | nih.govresearchgate.netresearchgate.netx-mol.net |

| Gene Upregulation (Progesterone Receptor) | MeOH fraction of A. aspera | Not specified | 10.83–14.83 folds | nih.govresearchgate.netresearchgate.netx-mol.net |

Pharmacological Target Identification and Pathway Analysis

Enzyme Inhibition and Modulation (e.g., Glycogen (B147801) Phosphorylase)

Extensive searches of scientific literature and biomedical databases have yielded no specific information regarding the inhibitory or modulatory effects of Propapyriogenin A2 on glycogen phosphorylase. At present, there are no published research findings detailing the interaction between this compound and this enzyme. Consequently, data on its pharmacological target identification and pathway analysis, specifically in the context of glycogen phosphorylase, are not available.

Detailed research findings, including data on enzyme kinetics, inhibition constants (e.g., IC50 values), or mechanisms of action related to this compound's effect on glycogen phosphorylase, have not been documented in the accessible scientific literature. Therefore, a data table summarizing such findings cannot be provided.

It is important to note that the absence of evidence does not equate to evidence of absence. Future research may elucidate the pharmacological properties of this compound, including its potential interactions with glycogen phosphorylase or other enzymes. However, based on the current body of scientific knowledge, this specific area remains uninvestigated.

Biosynthesis and Synthetic Strategies

Natural Biosynthetic Pathways in Medicinal Plants

The biosynthesis of Propapyriogenin A2, like other pentacyclic triterpenoids, follows a complex enzymatic pathway originating from common isoprenoid precursors. rsc.org Although the specific terminal steps leading to this compound are not fully elucidated, the general pathway for oleanane-type saponins (B1172615) is well-established and provides a clear framework. This process occurs in several medicinal plants where this compound has been identified.

The entire pathway can be broadly divided into three main stages: the formation of the universal C5 isoprene (B109036) units, the assembly of the linear C30 precursor squalene (B77637), and the cyclization and subsequent modification of this precursor to form the final triterpenoid (B12794562) structure. nih.gov

Precursor Synthesis (Mevalonate Pathway): In the cytoplasm of plant cells, the mevalonate (B85504) (MVA) pathway is the primary route for synthesizing the triterpenoid precursor, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov This pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce these C5 building blocks. sciepublish.com

Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP units are sequentially condensed to form the C30 acyclic precursor, squalene. nih.govwikipedia.org Squalene then undergoes an epoxidation reaction catalyzed by the enzyme squalene epoxidase (SE) to yield 2,3-oxidosqualene. nih.govmdpi.com This epoxide is the crucial substrate for the subsequent cyclization step that generates the vast diversity of triterpenoid skeletons. rsc.org

Cyclization and Decoration: The cyclization of 2,3-oxidosqualene is a pivotal step that defines the core structure of the triterpenoid. For oleanane-type compounds like this compound, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC) called β-amyrin synthase (β-AS). nih.govmdpi.com This enzyme directs the folding and ring-closing cascade of 2,3-oxidosqualene to produce the pentacyclic skeleton of β-amyrin. mdpi.com Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur. These "decorating" steps are primarily catalyzed by two families of enzymes:

Cytochrome P450 monooxygenases (CYP450s): These enzymes introduce oxidative functionalities, such as hydroxyl (-OH) and carboxyl (-COOH) groups, at specific positions on the triterpenoid skeleton. rsc.org This oxidation is critical for creating the specific chemical structure of this compound.

UDP-dependent glycosyltransferases (UGTs): While this compound is an aglycone (sapogenin), in the plant it is often found as a saponin (B1150181), meaning it is attached to one or more sugar chains. UGTs catalyze this glycosylation, transferring sugar moieties to the triterpenoid core, which increases their solubility and alters their biological activity. rsc.org this compound itself is obtained when these sugar groups are removed.

Table 1: Key Enzyme Families in the Biosynthesis of Oleanane-type Triterpenoids

| Enzyme Family | Abbreviation | Function in Biosynthesis |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. nih.gov |

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene into specific pentacyclic skeletons. For oleananes, β-amyrin synthase (β-AS) is the key enzyme. rsc.org |

| Cytochrome P450 Monooxygenases | CYP450s | Introduce oxidative functional groups (e.g., hydroxyl, carboxyl) onto the triterpenoid backbone, creating structural diversity. nih.gov |

| UDP-glycosyltransferases | UGTs | Attach sugar chains to the triterpenoid aglycone to form saponins. rsc.org |

This compound has been identified as a constituent in several medicinal plants, where it exists as part of more complex saponin structures.

Table 2: Medicinal Plants Identified as Sources of this compound

| Plant Species | Family | Common Name |

| Achyranthes aspera | Amaranthaceae | Prickly Chaff Flower |

| Dillenia suffruticosa | Dilleniaceae | Simpoh Air |

| Glycyrrhiza sp. | Fabaceae | Licorice |

| Syzygium polyanthum | Myrtaceae | Indian Bayleaf |

Strategies for Chemical Synthesis and Derivatization

The complex, stereochemically rich structure of pentacyclic triterpenoids like this compound makes their total chemical synthesis exceptionally challenging. scripps.edu Therefore, research has largely focused on semi-synthetic methods starting from abundant natural precursors and biotechnological approaches.

This compound is a sapogenin, which is the non-sugar (aglycone) part of a saponin. In plants, it is typically found as a saponin glycoside. A common and straightforward laboratory method to obtain the aglycone is through acid hydrolysis. nih.govresearchgate.net

This process involves treating a saponin-rich plant extract with an acid (such as hydrochloric acid or sulfuric acid) and heat. mdpi.comresearchgate.net The acid catalyzes the cleavage of the glycosidic bonds that link the sugar moieties to the triterpenoid core. researchgate.net This releases the sapogenin (in this case, this compound), which is generally less water-soluble and can be separated from the water-soluble sugars and other polar components through extraction with an organic solvent. nih.gov

While effective, the conditions of acid hydrolysis (e.g., acid concentration, temperature, and time) must be carefully controlled. nih.gov Prolonged exposure to harsh acidic conditions can lead to the degradation of the target sapogenin or cause unwanted side reactions and artifact formation. mdpi.com

Semi-synthesis: A more practical and widely used approach is semi-synthesis, which involves the chemical modification of readily available natural triterpenoids. nih.govnih.gov Abundant triterpenoids like oleanolic acid or betulinic acid, which can be isolated in large quantities from certain plants, serve as inexpensive starting materials or "scaffolds". nih.govresearchgate.net Chemists can then use a variety of reactions to modify the functional groups on these scaffolds to synthesize other, less abundant or novel triterpenoids. This strategy significantly reduces the number of steps required compared to total synthesis. nih.gov

Heterologous Biosynthesis: A modern and promising strategy for producing complex natural products is heterologous biosynthesis, also known as metabolic engineering. nih.gov This approach involves transferring the genetic information for a specific biosynthetic pathway from a plant into a microorganism that is easy to culture, such as baker's yeast (Saccharomyces cerevisiae). biorxiv.orgoup.com By introducing the genes for the key enzymes—such as β-amyrin synthase and the specific CYP450s and UGTs involved in the pathway—scientists can engineer the yeast to produce the desired triterpenoid. mdpi.comnih.gov This method offers the potential for sustainable, scalable, and cost-effective production, bypassing the challenges of both complex chemical synthesis and reliance on slow-growing or rare plant sources. sciepublish.comnih.gov

Structure Activity Relationship Sar Studies of Propapyriogenin A2 and Its Analogues

Impact of Structural Modifications on Biological Efficacy

Propapyriogenin A2, belonging to the oleanane-type triterpenoid (B12794562) class, exhibits several notable biological activities. Studies have demonstrated its anti-hepatotoxic effects, showing activity in preventing galactosamine (GalN)-induced cytotoxicity researchgate.net. Related compounds, such as papyriogenin A and papyriogenin C, have displayed significant anti-inflammatory potency in animal models, comparable to that of prednisolone (B192156) nih.gov. Furthermore, research indicates that certain triterpenoid derivatives can possess cytotoxic effects against cancer cell lines, with some derivatives exhibiting potent activity researchgate.net. This compound itself has been investigated for anti-inflammatory effects, and general SAR observations for oleanane (B1240867) triterpenoids suggest that structural features play a key role in determining their biological outcomes researchgate.netnih.gov.

Table 1: Biological Activities of this compound and Related Triterpenoids

| Compound | Primary Activity | Reported Efficacy/Observation | Reference |

| This compound | Anti-hepatotoxic | Active in preventing GalN-induced cytotoxicity | researchgate.net |

| This compound | Anti-inflammatory | Investigated | nih.gov |

| Papyriogenin A | Anti-inflammatory | Potent, comparable to prednisolone (30 mg/kg p.o.) in carrageenin-induced edema and cotton pellet granuloma tests | nih.gov |

| Papyriogenin C | Anti-inflammatory | Potent, comparable to prednisolone (30 mg/kg p.o.) in carrageenin-induced edema and cotton pellet granuloma tests | nih.gov |

| Related Triterpenoids | Cytotoxic | Some derivatives showed high cytotoxic effect (e.g., IC50 of 9 ± 1 µM against MCF-7) | researchgate.net |

| Related Triterpenoids | Antiplasmodial | Demonstrated activity | researchgate.net |

Correlating Chemical Structure with Pharmacological Profiles

The pharmacological profiles of this compound and its related triterpenoids are closely linked to their chemical structures. SAR studies on oleanane triterpenoids highlight the importance of variations in oxygen functionalities and molecular conformation in influencing biological activity nih.gov. Specifically, for anti-inflammatory effects, a planar molecular conformation is favored, which can be induced by the presence of a heteroanulardiene group between the C and D rings of the triterpenoid skeleton nih.gov. This suggests that structural modifications that promote or maintain a planar structure can enhance anti-inflammatory efficacy.

Beyond anti-inflammatory and anti-hepatotoxic activities, this compound has been explored for its potential interactions with specific molecular targets. In computational studies, this compound exhibited a binding energy of -8.47 kcal/mol concerning Akt inhibition, suggesting a potential role in cellular signaling pathways relevant to disease progression researchgate.net. Furthermore, its presence in extracts of Achyranthes aspera L., a plant known for its estrogenic activity, has led to investigations into its potential interaction with estrogen receptors. Molecular docking analyses have indicated a potential for this compound to interact with the hERα receptor x-mol.netnih.gov. These findings correlate specific structural attributes with potential pharmacological mechanisms, underscoring the intricate relationship between the chemical structure of this compound and its biological functions.

Methodological Approaches in Propapyriogenin A2 Research

Analytical Techniques for Compound Identification and Quantification

The foundational step in studying a specific compound is its unambiguous identification and the ability to measure its concentration in various samples. High-resolution analytical techniques are indispensable for this purpose.

Mass spectrometry (MS) is a cornerstone of metabolomics due to its exceptional sensitivity, selectivity, and high-throughput capabilities, which allow for the identification and quantification of hundreds of metabolites in a single experiment. silantes.com In the context of Propapyriogenin A2, MS is critical for confirming its presence in plant extracts and biological samples. The compound is listed in metabolomics databases such as RefMet, with a precise molecular formula of C30H44O5 and an exact mass of 484.3189. metabolomicsworkbench.org

Modern metabolomics platforms often couple MS with a separation technique like liquid chromatography (LC) or gas chromatography (GC). silantes.com Untargeted metabolomics using LC coupled to high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, enables the large-scale analysis of plant tissues. nih.gov This approach captures data on thousands of mass signals, which can then be used to create a detailed metabolic profile. nih.gov For definitive structural elucidation, tandem mass spectrometry (MS/MS or MS²) is employed. silantes.com This technique involves selecting the ion corresponding to the mass of this compound, fragmenting it, and analyzing the resulting fragment ions to piece together its molecular structure. silantes.com Another high-throughput approach, Flow Injection Electrospray Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FIE-FTICR MS), allows for rapid metabolic fingerprinting without prior chromatographic separation, making it suitable for large-scale screening studies. nih.gov

| Technique | Principle | Application in this compound Research |

| LC-MS | Separates compounds based on their physicochemical properties before detection by the mass spectrometer. silantes.com | Isolation and quantification of this compound from complex mixtures like plant extracts. |

| High-Resolution MS (e.g., QTOF, FTICR) | Measures mass-to-charge ratio with very high accuracy. nih.govnih.gov | Unambiguous determination of the elemental composition (C30H44O5) and confirmation of identity. metabolomicsworkbench.org |

| Tandem MS (MS/MS) | Isolates a specific ion, fragments it, and analyzes the fragments. silantes.com | Structural confirmation and elucidation of this compound by comparing its fragmentation pattern to reference spectra. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgauremn.org.br While MS provides the elemental composition and connectivity, NMR reveals the spatial arrangement of atoms. This is crucial for understanding how a molecule like this compound might interact with biological targets.

Conformational analysis by NMR relies on measuring several parameters. Nuclear Overhauser Effects (NOEs) provide information about through-space distances between protons, while scalar coupling constants (J-couplings) are related to dihedral angles along the molecular backbone. mdpi.com Chemical shifts are also sensitive to the local electronic environment and can indicate conformational preferences. copernicus.org By combining these experimental data, researchers can build a detailed 3D model of the dominant conformation(s) of this compound in solution. copernicus.orgauremn.org.br For flexible molecules, NMR can also quantify the exchange rates between different conformers. copernicus.org Often, these experimental NMR data are used in conjunction with computational methods like molecular dynamics (MD) simulations to generate and refine a comprehensive model of the molecule's conformational landscape. mdpi.com

| NMR Parameter | Information Provided |

| Chemical Shifts | Information on the local electronic environment and conformational state. copernicus.org |

| J-Coupling Constants | Relate to bond angles and are used to determine torsional/dihedral angles. mdpi.com |

| Nuclear Overhauser Effect (NOE) | Reveals through-space proximity between nuclei, providing distance restraints for structure calculation. copernicus.org |

In vitro Biological Assay Systems

In vitro assays are essential for screening the biological activity of compounds in a controlled laboratory setting. These systems use isolated cells or biochemical components to assess specific effects like cytotoxicity or enzyme inhibition.

Cell-based assays are fundamental for determining how a compound affects cell health, measuring outcomes like cell death (cytotoxicity) or the inhibition of cell growth (anti-proliferative effects). thermofisher.comossila.com Research on this compound has utilized such assays to probe its biological activities.

Specifically, this compound was examined for its antihepatotoxic properties using primary cultured rat hepatocytes. nih.gov In these experiments, the compound demonstrated a remarkable protective effect in a cytotoxicity assay where liver cell damage was induced by carbon tetrachloride (CCl4). nih.gov It was also found to be active in preventing cytotoxicity induced by galactosamine (GalN), although it exhibited some cytotoxicity itself at higher concentrations in this particular assay. nih.gov

These assays typically rely on measuring specific biomarkers. For instance, cytotoxicity can be quantified by measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium upon loss of cell membrane integrity. thermofisher.comgbiosciences.com Other methods assess cell viability by measuring metabolic activity, often through the conversion of a dye like MTT or WST-1 into a colored product by metabolically active cells. gbiosciences.com

| Assay | Cell Type | Inducing Agent | Finding for this compound |

| Cytotoxicity Assay | Primary cultured rat hepatocytes | Carbon Tetrachloride (CCl4) | Remarkable antihepatotoxic effect. nih.gov |

| Cytotoxicity Assay | Primary cultured rat hepatocytes | Galactosamine (GalN) | Active in preventing cytotoxicity; showed some cytotoxicity at higher doses. nih.gov |

Biochemical assays are designed to determine if a compound has a direct effect on the activity of a specific, isolated enzyme. scbt.com This approach is crucial for identifying the molecular targets of a bioactive compound. While direct enzymatic targets for this compound have not been specified in the provided context, the antihepatotoxic effects observed suggest a potential influence on enzymes related to liver function and damage, such as Alanine Transaminase (ALT). nih.gov

A relevant example of a biochemical assay system used in inflammation research is the Phospholipase A2 (PLA2) assay. PLA2 enzymes are critical mediators of inflammation through the release of arachidonic acid from cell membranes. abcam.comnih.gov Assays to measure PLA2 activity are well-established. They typically use a synthetic phospholipid substrate that, when hydrolyzed by the enzyme, releases a product that can be detected. abcam.com For example, a substrate containing a thioester bond can release a free thiol upon hydrolysis, which then reacts with a reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a measurable colorimetric signal. abcam.com Such assays are vital for screening compounds that may inhibit PLA2 and thus possess anti-inflammatory potential.

| Assay Component | Function | Example |

| Enzyme | The biological catalyst whose activity is being measured. | Phospholipase A2 (PLA2) abcam.com |

| Substrate | A molecule that is specifically acted upon by the enzyme. | 1,2-dithio analog of diheptanoyl phosphatidylcholine abcam.com |

| Detection Reagent | A chemical that reacts with the product of the enzymatic reaction to generate a signal. | DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) abcam.com |

| Test Compound | The substance being evaluated for its effect on enzyme activity. | This compound |

Omics Technologies in Mechanistic Investigations

To move beyond a single endpoint and understand the broader mechanism of action of a compound, researchers employ 'omics technologies. These approaches, including metabolomics, transcriptomics, and proteomics, provide a global snapshot of the molecular changes within a biological system in response to a substance like this compound. nih.gov

Instead of focusing on one target, these technologies measure hundreds to thousands of molecules simultaneously, offering a systems-level view of the compound's effects. nih.gov For instance, by treating a cell culture with this compound and then performing untargeted metabolomics using GC-MS or LC-MS, researchers can identify widespread changes in cellular metabolism. mpg.de This could reveal which metabolic pathways are most affected by the compound. Similarly, transcriptomics (measuring mRNA levels) can show which genes are turned on or off, pointing to the signaling pathways that are modulated. This untargeted, data-rich approach is powerful for generating new hypotheses about a compound's mechanism, identifying potential off-target effects, and discovering novel biomarkers of its activity. nih.gov

Computational and Systems Biology Tools

Computational and systems biology tools have become indispensable in modern drug discovery and mechanistic studies, shifting the paradigm from a "one target, one drug" model to a more holistic "multi-target, multi-component" approach. scienceopen.comnih.gov These methods are particularly useful for analyzing the complex interactions of natural products like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.comhorizonepublishing.com It is widely used to analyze the interaction between a small molecule (ligand) and a protein's active site, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com In studies involving complex plant extracts, molecular docking can help identify which phytochemicals are most likely to interact with specific biological targets. nih.gov For instance, in a study investigating the estrogenic and anti-osteoporotic mechanisms of Achyranthes aspera L., molecular docking was used to analyze the interactions of its constituent compounds, including this compound, with the human estrogen receptor alpha (hERα). nih.govupm.edu.my

Molecular dynamics (MD) simulations provide further insight by modeling the physical movements of atoms and molecules over time. nih.govnih.gov This method allows researchers to study the folding, dynamics, and conformational changes of protein-ligand complexes, offering a more dynamic picture than the static view provided by docking. plos.orgarxiv.org While specific MD simulation studies focusing solely on this compound are not detailed in the provided context, this technique represents a powerful tool for understanding the stability and dynamic behavior of its interactions with potential protein targets once identified through docking or other means. nih.gov

Network pharmacology is an approach that integrates systems biology, bioinformatics, and pharmacology to study the effects of drugs and the complexity of diseases from a network perspective. scienceopen.com This methodology is highly effective for elucidating the "multi-target, multi-component" mechanisms of traditional medicines and natural products. nih.gov

This compound has been investigated using network pharmacology in at least two distinct contexts.

Anti-Osteoporotic Mechanisms: As part of an investigation into the phytochemicals of Achyranthes aspera, this compound was identified as one of twelve key phenolic compounds. nih.govresearchgate.net A network pharmacology approach was employed to uncover the potential effects and mechanisms of these compounds in osteoporosis. The analysis linked the compounds to 55 target genes associated with osteoporosis and suggested that their mechanism involves the regulation of female reproductive hormone-related signaling pathways, which are connected to estrogen-dependent osteoporosis. nih.govupm.edu.my

Anti-Inflammatory Effects: In a study exploring the mechanisms of the Qingfei Paidu Decoction (QFPD) for treating COVID-19, computer-aided drug design was combined with network pharmacology. nih.govresearchgate.net this compound was identified as one of the active components with predicted anti-inflammatory effects. scienceopen.comresearchgate.net The study used network analysis to overlap the targets of compounds in QFPD with known COVID-19 targets, revealing common targets and pathways related to viral infection, immunity, and inflammation. nih.govresearchgate.net This approach helps to systematically unravel the complex interactions between multiple components and multiple biological targets. scienceopen.com

Table 2: Compound Names Mentioned in the Article

Future Research Directions and Translational Perspectives

Elucidating Underexplored Biological Activities and Mechanisms

While Propapyriogenin A2 has been identified in various plant extracts, its full spectrum of biological activities and the intricate mechanisms underlying these effects remain areas requiring deeper investigation. Studies have indicated potential estrogenic activity, with this compound being identified in Achyranthes aspera L. extracts that demonstrated estrogenic effects in MCF-7 breast cancer cells and showed potential interactions with the hERα receptor, suggesting a role in estrogen-dependent processes like osteoporosis nih.govx-mol.net. Furthermore, this compound has been noted for its anti-inflammatory properties, as indicated by studies on related compounds from Tetrapanax papyriferum nih.gov. Its presence in extracts with reported anti-hepatotoxic effects also suggests a potential role in liver protection researchgate.net.

Future research should focus on systematically evaluating this compound's activity against a wider range of biological targets and disease models. This includes comprehensive in vitro and in vivo studies to confirm and quantify its anti-inflammatory, estrogenic, and hepatoprotective effects. Mechanistic studies are crucial to identify the specific molecular pathways, protein targets, and signaling cascades that this compound modulates. For instance, understanding how it influences estrogen receptor signaling or modulates inflammatory mediators would provide critical insights for therapeutic development. Additionally, its potential role in other areas, such as anti-cancer or anti-parasitic activities, as suggested by its presence in extracts with such properties researchgate.netnih.gov, warrants dedicated investigation.

Application of Advanced Synthetic Biology and Chemoenzymatic Approaches for Production

Currently, this compound is primarily obtained through extraction from natural sources, such as Tetrapanax papyriferum nih.govknapsackfamily.com and Achyranthes aspera nih.gov. However, reliance on natural sources can be limited by variability in yield, geographical availability, and sustainability concerns. Advanced production strategies are therefore essential for ensuring a consistent and scalable supply for research and potential therapeutic applications.

The application of synthetic biology and chemoenzymatic approaches offers promising alternatives. Research into the biosynthesis pathways of this compound in its native plant sources could provide the genetic blueprints for engineering microbial hosts (e.g., bacteria or yeast) to produce the compound through fermentation knapsackfamily.com. This would involve identifying and characterizing the key enzymes involved in the triterpenoid (B12794562) biosynthetic pathway and assembling them into a functional heterologous expression system. Chemoenzymatic synthesis, which combines chemical synthesis steps with enzymatic transformations, could also be explored to efficiently construct complex triterpenoid structures like this compound, potentially overcoming limitations of purely chemical synthesis or extraction. Investigating the enzymatic modifications that lead to the formation of this compound from precursor molecules could pave the way for biocatalytic production routes.

Development of Novel Analogues through Rational Design based on SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental for optimizing the therapeutic profile of natural products. By systematically modifying specific parts of the this compound molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its efficacy and selectivity. While direct, comprehensive SAR studies specifically for this compound are not extensively detailed in the initial search results, related triterpenoids have been subject to such investigations, revealing that molecular conformation and the presence of specific functional groups can significantly influence activity nih.govresearchgate.nettaylorfrancis.com. For example, studies on oleanane (B1240867) triterpenes have shown that a planar conformation, often induced by specific ring structures, can favor anti-inflammatory activity nih.gov.

Future research should prioritize conducting detailed SAR studies on this compound. This would involve synthesizing a library of analogues with targeted modifications to its hydroxyl groups, double bonds, and other functional moieties. These analogues would then be screened for enhanced potency, improved selectivity for specific targets, better pharmacokinetic properties, and reduced off-target effects. Computational modeling and docking studies, which have already shown potential interactions of related compounds with receptors like hERα nih.govx-mol.net, can further guide the rational design of novel analogues with optimized binding affinities and biological responses.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of how this compound exerts its biological effects requires an integrated approach that combines traditional biochemical assays with advanced multi-omics technologies. While direct multi-omics studies specifically on this compound are limited, its identification in metabolomic analyses mdpi.com highlights the potential for such approaches.

Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound's impact on cellular systems. For instance, transcriptomic analysis could reveal changes in gene expression patterns induced by this compound, identifying key pathways and regulatory networks involved in its action. Proteomic studies could pinpoint specific protein targets or downstream signaling molecules that are modulated. Metabolomic profiling could reveal alterations in metabolic pathways and identify biomarkers associated with its therapeutic effects or potential toxicities.

By combining these datasets, researchers can construct detailed mechanistic models that explain how this compound interacts with biological systems at multiple levels. This systems biology approach is crucial for uncovering novel therapeutic targets, predicting potential side effects, and ultimately translating fundamental research findings into effective clinical applications. For example, understanding the interplay between this compound and host cell metabolism through metabolomics could reveal new therapeutic strategies, as seen in studies involving other triterpenoids mdpi.com.

常见问题

Q. Q1. What are the primary methods for isolating and characterizing Propapyriogenin A2 from natural sources?

Methodological Answer :

- Isolation : Use solvent extraction (e.g., methanol/water gradients) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .

- Characterization : Employ spectroscopic techniques:

- NMR (1H, 13C, DEPT, HSQC, HMBC) for structural elucidation of triterpenoid skeletons .

- HR-ESI-MS to confirm molecular formula and detect fragmentation patterns .

- Validation : Cross-reference spectral data with existing literature on related sapogenins to resolve ambiguities .

Q. Q2. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer :

- Chromatographic Analysis : Use HPLC with a C18 column and UV detection (λ = 210–280 nm) to assess purity. Retention time and peak symmetry should align with reference standards .

- Quantitative Methods : Apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

- Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to detect polymorphic impurities .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer :

- Meta-Analysis Framework :

- Data Harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) using standardized units and cell lines (e.g., HepG2 vs. RAW264.7 discrepancies) .

- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate experimental designs (e.g., blinding, randomization) .

- Mechanistic Replication : Validate findings in orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

- Statistical Reconciliation : Use mixed-effects models to account for inter-study variability .

Q. Q4. What experimental strategies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer :

- Formulation Design :

- Lipid-Based Carriers : Nanoemulsions or liposomes to enhance solubility (logP > 5) .

- Prodrug Synthesis : Introduce ester groups at hydroxyl moieties to improve intestinal absorption .

- Pharmacokinetic Profiling :

- IV/PO Crossover Study : Compare AUC(0–24h) in rodent models under fed/fasted conditions .

- Metabolite Tracking : Use LC-MS/MS to identify phase I/II metabolites in plasma .

Q. Q5. How can computational modeling predict this compound’s interactions with novel therapeutic targets?

Methodological Answer :

- In Silico Workflow :

- Validation : Compare predictions with SPR (Surface Plasmon Resonance) binding assays (KD < 10 μM threshold) .

Methodological Pitfalls & Solutions

Q. Q6. What are common errors in interpreting this compound’s cytotoxic effects, and how can they be mitigated?

Methodological Answer :

- Pitfalls :

- Solutions :

- Bioassay-Guided Fractionation : Iteratively purify and retest fractions .

- Multiparametric Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements .

Q. Q7. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Methodological Answer :

- Study Design :

- Logarithmic Dosing : Use 10-fold serial dilutions (0.1–100 μM) to capture EC50/IC50 plateaus .

- Time-Kill Assays : Monitor effects over 72 hours to identify time-dependent cytotoxicity .

- Modeling : Apply Hill-slope analysis to detect cooperative binding (nH > 1.5) .

Data Reporting & Ethical Compliance

Q. Q8. What are the NIH guidelines for reporting preclinical studies involving this compound?

Methodological Answer :

- ARRIVE 2.0 Checklist :

- Experimental Details : Document animal strain, sex, and housing conditions (e.g., SPF barrier) .

- Blinding : Randomize treatment groups and conceal allocations during data collection .

- Statistical Transparency : Report effect sizes with 95% CIs, not just p-values .

Q. Q9. How can researchers ensure reproducibility when synthesizing this compound analogs?

Methodological Answer :

- Protocol Standardization :

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

- Batch Documentation : Record solvent lot numbers, catalyst sources, and ambient humidity .

- Open Science Practices : Deposit synthetic procedures in protocols.io with DOI linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。